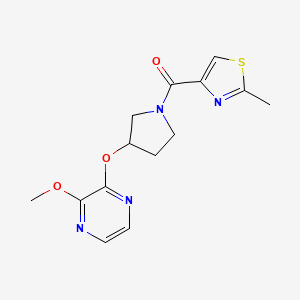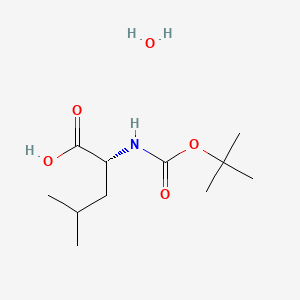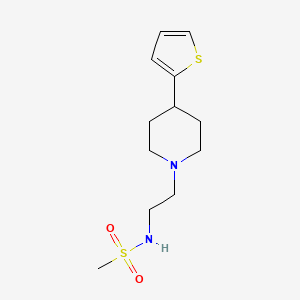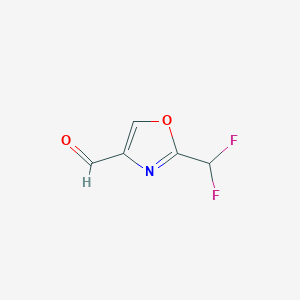
(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone" is a complex organic molecule featuring a pyrazine ring connected to a pyrrolidinyl group via an oxygen atom and further bonded to a thiazole ring through a methanone moiety. This structure imbues the compound with potentially diverse chemical reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Step 1: Preparation of 3-Methoxypyrazine
Reagents: Pyrazine, methanol, sodium methoxide.
Conditions: Methanol is reacted with pyrazine in the presence of sodium methoxide under reflux conditions to yield 3-Methoxypyrazine.
Step 2: Formation of (3-Methoxypyrazin-2-yl)oxy Group
Reagents: 3-Methoxypyrazine, pyrrolidine, anhydrous potassium carbonate.
Conditions: The 3-Methoxypyrazine is reacted with pyrrolidine and anhydrous potassium carbonate in a polar aprotic solvent such as DMF, facilitating the formation of the (3-Methoxypyrazin-2-yl)oxy group.
Step 3: Synthesis of 2-Methylthiazole
Reagents: 2-Chloromethylthiazole, methylamine.
Conditions: The thiazole ring is methylated using 2-Chloromethylthiazole and methylamine under mild heating conditions to yield 2-Methylthiazole.
Step 4: Coupling Reaction
Reagents: (3-Methoxypyrazin-2-yl)oxy-pyrrolidine and 2-Methylthiazol-4-ylmethanone.
Conditions: The two intermediate compounds are reacted under catalytic conditions using a coupling agent such as DCC (N,N'-Dicyclohexylcarbodiimide) to obtain the final compound.
Industrial Production Methods
Scale-Up Reactions: : The synthetic steps are scaled up using industrial reactors with optimized temperature, pressure, and solvent recycling processes.
Continuous Flow Chemistry: : Using continuous flow reactors for more efficient and controlled reaction parameters, minimizing side products and waste.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound may undergo oxidative transformation in the presence of strong oxidizing agents, resulting in the modification of its functional groups.
Reduction: : Reduction reactions involving the methanone moiety can be facilitated using reducing agents like lithium aluminium hydride (LiAlH4).
Substitution: : Various nucleophilic or electrophilic substitution reactions can occur at the pyrazine or thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: : Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: : Palladium on carbon (Pd/C) for hydrogenation, acidic or basic catalysts for substitution reactions.
Major Products
The oxidative products often involve hydroxylation or further carbonyl functionalization.
Reduction typically yields alcohol or amine derivatives of the compound.
Substitution products vary based on the nucleophile or electrophile introduced.
Aplicaciones Científicas De Investigación
The compound shows potential across various fields:
Chemistry: : Investigated for its reactivity and functionalization potential in complex organic synthesis.
Biology: : Examined for its interaction with biological macromolecules and potential as a biochemical probe.
Medicine: : Explored for pharmaceutical applications, such as enzyme inhibition or receptor binding affinity.
Industry: : Potential use in material sciences for the development of novel polymers or catalysts.
Mecanismo De Acción
Molecular Targets and Pathways
The exact mechanism of action is often studied in relation to its specific applications:
Binding to Enzymes: : The compound may act as an inhibitor by interacting with the active sites of enzymes.
Receptor Modulation: : Interaction with cellular receptors influencing signal transduction pathways.
Reactive Intermediates: : Formation of reactive intermediates that can further engage in biochemical pathways.
Comparación Con Compuestos Similares
Comparison with Other Similar Compounds
The uniqueness of "(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone" lies in its specific functional group configuration:
Similar Compounds
(3-((3-Hydroxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone
(3-((3-Fluoropyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone
(3-((3-Chloropyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone
These comparisons highlight the variation in the functional groups attached to the pyrazine ring, which influences their reactivity and application scope.
Propiedades
IUPAC Name |
[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-9-17-11(8-22-9)14(19)18-6-3-10(7-18)21-13-12(20-2)15-4-5-16-13/h4-5,8,10H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXYPGSZJLVBOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCC(C2)OC3=NC=CN=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-Chlorophenyl)-3-[(1,3-dimethylpyrazol-4-yl)methyl]urea](/img/structure/B2979939.png)


![N-{[5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide](/img/structure/B2979943.png)
![4-fluoro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide](/img/structure/B2979944.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2979948.png)


![8-[(4-Benzhydrylpiperazin-1-yl)methyl]-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/new.no-structure.jpg)
![1-benzyl-2-((4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2979956.png)
![N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2979957.png)
![1-{Imidazo[1,2-b]pyridazine-6-carbonyl}-4-(2-methoxyphenyl)piperazine hydrochloride](/img/structure/B2979958.png)

![5-((4-Benzhydrylpiperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2979962.png)
